2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone
Description
2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10FNO2 It is a derivative of ethanone, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-amino-1-(4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-13-9-4-6(10)2-3-7(9)8(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
QXYXSEYDSKQBQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the nucleophilic substitution of 4-fluoro-2-methoxyacetophenone with ammonia or an amine. This reaction can be carried out under basic conditions, using reagents like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone may involve large-scale reductive amination or nucleophilic substitution reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or thiourea.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methoxyphenyl)ethanone
- 4-Fluoro-2-methoxybenzaldehyde
- 4-Fluoro-2-methoxyacetophenone
Uniqueness
2-Amino-1-(4-fluoro-2-methoxyphenyl)ethanone is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
